molecular formula C15H17N3O5 B2933004 N-(2H-1,3-benzodioxol-5-yl)-2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamide CAS No. 868680-57-3

N-(2H-1,3-benzodioxol-5-yl)-2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamide

Cat. No.: B2933004
CAS No.: 868680-57-3
M. Wt: 319.317
InChI Key: CSQPLTJCNGWBKP-UHFFFAOYSA-N
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Description

N-(2H-1,3-Benzodioxol-5-yl)-2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamide is a synthetic acetamide derivative characterized by a benzodioxol (1,3-benzodioxole) moiety linked to a dioxopiperazine ring via an acetamide bridge. Structural validation techniques, including X-ray crystallography (e.g., SHELX programs ), are critical for confirming its conformation and stereochemical integrity .

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O5/c1-2-17-5-6-18(15(21)14(17)20)8-13(19)16-10-3-4-11-12(7-10)23-9-22-11/h3-4,7H,2,5-6,8-9H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSQPLTJCNGWBKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(C(=O)C1=O)CC(=O)NC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(2H-1,3-benzodioxol-5-yl)-2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamide” typically involves the following steps:

    Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Synthesis of the Piperazine Ring: The piperazine ring can be synthesized via the reaction of ethylenediamine with diethyl oxalate.

    Coupling Reaction: The final step involves coupling the benzodioxole and piperazine intermediates with acetic anhydride under acidic or basic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimization of the above synthetic routes to maximize yield and purity. This might include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole ring, leading to the formation of quinones.

    Reduction: Reduction reactions can occur at the carbonyl groups in the piperazine ring, potentially forming alcohols.

    Substitution: The acetamide group can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products

    Oxidation Products: Quinones, carboxylic acids.

    Reduction Products: Alcohols, amines.

    Substitution Products: Various substituted acetamides.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its structural similarity to known drugs.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of “N-(2H-1,3-benzodioxol-5-yl)-2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamide” would depend on its specific biological target. Generally, compounds with benzodioxole and piperazine rings can interact with various enzymes and receptors, potentially inhibiting or activating them. The acetamide group can also form hydrogen bonds with biological molecules, influencing the compound’s activity.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogues in the Acetamide Class

The compound shares structural motifs with several pharmacologically relevant acetamides:

Compound Name Key Structural Features Pharmacological Activity Reference
Target Compound Benzodioxol + 4-ethyl-2,3-dioxopiperazine Under investigation (hypothesized anti-inflammatory/anti-exudative)
2-((4-Amino-5-(Furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives Triazole + furan substituents Anti-exudative activity (10 mg/kg dose comparable to diclofenac sodium)
N-[(2S,3S,5S)-5-Amino-3-hydroxy-1,6-diphenylhexan-2-yl]-2-(2,6-dimethylphenoxy)acetamide Diphenylhexan backbone + dimethylphenoxy Not explicitly stated; likely antimicrobial or antiviral
N-[3-(2H-1,3-Benzodioxol-5-yl)-2-methylpropylidene]hydroxylamine Benzodioxol + hydroxylamine Isomeric forms detected; potential psychoactive/metabolic activity

Key Observations :

  • The benzodioxol group is a common feature in compounds with CNS activity or antioxidant properties (e.g., MDA analogs ).
  • Compared to anti-exudative triazole acetamides , the dioxopiperazine ring may confer stronger hydrogen-bonding capacity, enhancing interactions with inflammatory mediators like cyclooxygenases (COX).
Pharmacological and Mechanistic Insights
  • Anti-Exudative Activity : The triazole acetamide derivatives (e.g., compound 3.1–3.21) demonstrated efficacy in reducing inflammation at 10 mg/kg, comparable to diclofenac sodium (8 mg/kg) . The target compound’s dioxopiperazine ring may modulate similar pathways but with improved pharmacokinetics due to reduced hepatic clearance (ethyl substituent).
  • In contrast, diphenylhexan-based acetamides exhibit enhanced rigidity, possibly improving proteolytic resistance.

Biological Activity

N-(2H-1,3-benzodioxol-5-yl)-2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamide, a compound featuring a benzodioxole moiety and a piperazine derivative, has garnered attention for its potential biological activities. This article synthesizes current research findings on its pharmacological properties, particularly focusing on its antitumor activity and other biological effects.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

PropertyDetails
Molecular FormulaC₁₃H₁₅N₃O₃
Molecular Weight251.27 g/mol
IUPAC NameN-[2-(1,3-benzodioxol-5-yl)ethyl]-2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamide
SMILESCC(=O)NCC1=CC2=C(C=C1)OCO2

Antitumor Activity

Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. The compound's effectiveness was evaluated through the determination of the half-maximal inhibitory concentration (IC50) values across different tumor types.

Table 1: IC50 Values of this compound

Cell LineIC50 (µM)
MCF7 (Breast Cancer)10.9 ± 0.6
NCI-H460 (Lung Cancer)12.0 ± 0.8
A549 (Lung Cancer)8.3 ± 0.8

The compound showed a notable preference for inhibiting the growth of breast cancer cells (MCF7), with an IC50 value indicating effective cytotoxicity at relatively low concentrations compared to other tested lines .

The antitumor effects are believed to be mediated through multiple pathways:

  • Induction of Apoptosis : The compound may activate apoptotic pathways in cancer cells, leading to programmed cell death.
  • Cell Cycle Arrest : It has been suggested that treatment with this compound results in cell cycle arrest at specific phases, thereby inhibiting cell proliferation.
  • Inhibition of Angiogenesis : There is emerging evidence that it may also inhibit angiogenesis, limiting tumor growth by preventing the formation of new blood vessels .

Additional Biological Activities

Beyond its antitumor properties, this compound has shown potential in other areas:

  • Anti-inflammatory Effects : Preliminary studies suggest that the compound may possess anti-inflammatory properties that could be beneficial in treating inflammatory diseases.

Case Studies and Research Findings

In a recent study published in MDPI, researchers synthesized various derivatives of benzodioxole compounds and evaluated their biological activities. Among these derivatives, this compound emerged as one of the most promising candidates due to its potent antitumor activity against multiple cancer cell lines .

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